[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Overview
Description
The compound [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
is a bicyclic compound with a molecular weight of 128.17 . It has a complex structure that includes a seven-membered ring with an oxygen atom .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12O2/c8-4-5-3-6-1-2-7 (5)9-6/h5-8H,1-4H2/t5-,6+,7-/m1/s1
. This indicates that the compound has a bicyclic structure with seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms . It is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Mechanism of Action
Target of Action
It is a key precursor in the synthesis of a2a receptor antagonists . The A2a receptors are found in high concentrations in dopamine-rich regions of the brain and are involved in the control of emotion, reward, and pleasure .
Biochemical Pathways
Given its role as a precursor in the synthesis of a2a receptor antagonists, it may indirectly influence the adenosine signaling pathway .
Result of Action
As a precursor in the synthesis of A2a receptor antagonists, it may indirectly contribute to the modulation of neurophysiological processes .
Advantages and Limitations for Lab Experiments
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol offers several advantages for lab experiments. It is a versatile chiral building block that can be used in various organic reactions, and its stereochemistry makes it a valuable tool for asymmetric catalysis. However, the compound's synthesis method is relatively complex and requires the use of a Lewis acid catalyst, which can limit its use in certain applications.
Future Directions
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has significant potential for future research in various fields. Some possible future directions include:
1. Investigating the compound's potential as a ligand in asymmetric catalysis.
2. Developing new synthesis methods for the compound that are more efficient and scalable.
3. Studying the compound's potential applications in the synthesis of natural products and pharmaceuticals.
4. Exploring the compound's potential as a safe and effective chiral building block for use in various organic reactions.
Conclusion:
This compound is a valuable chiral building block that has significant potential for use in various fields, including organic synthesis and catalysis. Its stereochemistry plays a crucial role in its catalytic activity, making it a valuable tool for asymmetric catalysis. While the compound's synthesis method is relatively complex, it offers several advantages for lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Scientific Research Applications
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has been studied extensively for its potential applications in the field of organic synthesis. It has been used as a chiral building block for the synthesis of various biologically active compounds, including natural products and pharmaceuticals. The compound has also been investigated for its potential use as a ligand in asymmetric catalysis.
properties
IUPAC Name |
[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNMKDHFISMVQL-XVMARJQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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